3-Fluoro-2-iodo-6-methylbenzoic acid

概要

説明

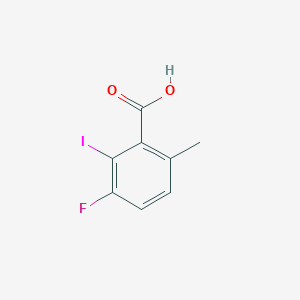

3-Fluoro-2-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

3-Fluoro-2-iodo-6-methylbenzoic acid can be synthesized through a multi-step process. One common method involves the iodination of 5-fluoro-2-methylbenzoic acid. The reaction typically uses N-iodo-succinimide (NIS) and palladium diacetate as catalysts in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at 110°C for 2 hours. After completion, the mixture is cooled, and the product is extracted and purified to obtain this compound with a high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

3-Fluoro-2-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution can yield various substituted benzoic acids.

科学的研究の応用

3-Fluoro-2-iodo-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Fluoro-2-iodo-6-methylbenzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, the fluorine and iodine atoms can influence the compound’s interaction with molecular targets, affecting its biological activity.

類似化合物との比較

Similar Compounds

3-Fluoro-2-methylbenzoic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

2-Fluoro-6-methylbenzoic acid: Has a different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

3-Fluoro-2-iodo-6-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various synthetic and research applications.

生物活性

3-Fluoro-2-iodo-6-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFIO

- Molecular Weight : 251.02 g/mol

- CAS Number : 22320308

Synthesis

The synthesis of this compound typically involves halogenation reactions on a methyl-substituted benzoic acid framework. The introduction of fluorine and iodine atoms can significantly enhance the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad range of biological activities, including:

- Antimicrobial Activity : Several studies have shown that halogenated benzoic acids possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : Compounds containing halogens, particularly fluorine and iodine, have been noted for their cytotoxic effects against cancer cell lines. For instance, derivatives of benzoic acids have shown significant activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interference with Cellular Signaling : Halogenated compounds can disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.

Cytotoxicity Assessment

A study evaluated the cytotoxicity of various halogenated benzoic acids, including this compound, against different cancer cell lines. The results indicated varying degrees of effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 45 |

| This compound | HCT-116 (Colorectal) | 50 |

| Reference Compound (e.g., Cisplatin) | MCF-7 | 5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of this compound in cancer therapy.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of halogenated benzoic acids. The study reported that:

- This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-fluoro-2-iodo-6-methylbenzoic acid with high purity?

- Methodology :

- Step 1 : Start with a fluorinated benzoic acid precursor (e.g., 3-fluoro-6-methylbenzoic acid) and perform iodination at the ortho position using an iodine source (e.g., N-iodosuccinimide) under controlled electrophilic substitution conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) to minimize side products. For example, polar aprotic solvents like DMF may enhance regioselectivity.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures). Validate purity using HPLC (>97% purity as per industrial standards) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions. Fluorine and iodine atoms induce characteristic splitting patterns and deshielding effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFIO, expected ~295.94 g/mol).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and crystallographic packing, critical for unambiguous structural confirmation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Compare NMR, IR, and MS data with computational models (DFT calculations for expected chemical shifts) .

- Reproducibility Checks : Repeat synthesis and analysis under controlled conditions to rule out experimental artifacts.

- Crystallographic Backup : If NMR data conflicts (e.g., unexpected coupling constants), prioritize XRD for definitive structural evidence .

Q. What experimental designs are optimal for studying the reactivity of the iodine substituent in cross-coupling reactions?

- Methodology :

- Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids. Monitor reaction progress via TLC and isolate products using flash chromatography .

- Kinetic Studies : Vary catalyst loading (e.g., Pd(PPh)) and temperature to determine activation energy. Use -NMR to track fluorine environment changes during reaction .

- Competitive Experiments : Compare iodine’s reactivity with bromo/chloro analogs to quantify electronic effects of substituents.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures. For example, analogs like 3-fluoro-4-methylbenzoic acid show stability up to 170°C .

- pH Stability Tests : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC over 24–72 hours.

- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photolytic byproducts under UV exposure.

Q. Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Meta-Analysis : Compare protocols from independent studies (e.g., solvent choices, catalyst purity). For example, Kanto Reagents’ catalog notes >97% purity requirements for precursors, which directly impacts yields .

- Systematic Variation : Use Design of Experiments (DoE) to isolate critical variables (e.g., iodine stoichiometry, reaction time).

- Open Data Practices : Share raw spectral data and crystallization conditions in repositories to enable peer validation .

特性

IUPAC Name |

3-fluoro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHADRWAMJWATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。